molecular formula C13H16N6O2S B2485101 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226447-25-1

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2485101
CAS No.: 1226447-25-1
M. Wt: 320.37
InChI Key: FCAOPZAWNMMMHI-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a triazole ring, a thiazole ring, and a piperidine ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents include azides, alkynes, and thioamides, with reaction conditions often involving catalysts such as copper(I) for the triazole formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole and thiazole rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins with binding sites that accommodate the triazole and thiazole rings, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxylate

Uniqueness

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of triazole, thiazole, and piperidine rings makes it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

1-(1-methyltriazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c1-18-8-10(16-17-18)12(21)19-5-2-9(3-6-19)11(20)15-13-14-4-7-22-13/h4,7-9H,2-3,5-6H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOPZAWNMMMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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